2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
2-{[5-(1-Benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a benzofuran ring, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-Benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde.
Synthesis of Triazole Ring: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.
Attachment of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling: The final step involves coupling the benzofuran, triazole, and piperidine rings through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between different molecular structures and biological targets. Its triazole ring is particularly interesting for its potential interactions with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. The benzofuran and triazole rings are known for their biological activity, making this compound a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure allows for the exploration of new applications in various industries.
Mechanism of Action
The mechanism of action of 2-{[5-(1-Benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran ring can also interact with biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen share the benzofuran ring and have similar biological activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole share the triazole ring and are known for their antifungal properties.
Piperidine Derivatives: Compounds such as piperidine and its derivatives are known for their biological activity and are used in various therapeutic applications.
Uniqueness
What sets 2-{[5-(1-Benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one apart is its combination of these three rings, which provides a unique structure with potential for diverse biological activities and applications.
Properties
Molecular Formula |
C25H26N4O2S |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C25H26N4O2S/c1-18-11-13-28(14-12-18)23(30)17-32-25-27-26-24(29(25)16-19-7-3-2-4-8-19)22-15-20-9-5-6-10-21(20)31-22/h2-10,15,18H,11-14,16-17H2,1H3 |
InChI Key |
GLQSXGJFYNDSAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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